molecular formula C23H19FN2O4S B2900666 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 852451-95-7

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2900666
CAS No.: 852451-95-7
M. Wt: 438.47
InChI Key: QVVGNMQNCAKMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule based on a 1,4-benzothiazepine core structure, provided for research and development purposes. This compound is structurally characterized by a sulfonyl group, a lactam, and a fluorophenyl-acetamide side chain, features often associated with specific biological activity and molecular recognition. While the specific mechanism of action for this compound is an area of active investigation, its core structure is related to a class of molecules known to interact with cellular pathways involving helix-loop-helix transcription factors and other critical regulatory proteins . Compounds featuring this privileged scaffold are of significant interest in early-stage pharmacological research for modulating cellular determination, differentiation, and proliferation processes . Researchers can leverage this high-purity chemical as a key reference standard, a building block for further synthetic elaboration, or a molecular tool for probing novel biological targets in fields such as oncology, cellular biology, and medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c24-17-10-12-18(13-11-17)25-22(27)15-26-19-8-4-5-9-20(19)31(29,30)21(14-23(26)28)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGNMQNCAKMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Thiazepine Formation

The benzo[b]thiazepine scaffold is constructed via cyclization reactions involving o-aminothiophenol derivatives and carbonyl-containing substrates. A widely adopted method involves the condensation of o-aminothiophenol (1 ) with α,β-unsaturated ketones or chalcones under acidic or basic conditions. For example, reaction with chalcones in hexafluoro-2-propanol (HFIP) facilitates 1,4-conjugate addition and subsequent cyclization, yielding 2,3-dihydro-1,5-benzothiazepines.

Adaptation for 1,4-Thiazepines :
To achieve the 1,4-thiazepine regioisomer, the reaction conditions are modified by employing dichloropyrimidine derivatives. As demonstrated in, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with o-aminothiophenol in chloroform at –15°C, forming a fused pyrimido-thiazepine system. This methodology can be extrapolated to synthesize the non-fused benzo[b]thiazepine core by selecting appropriate dichloro substrates.

Representative Procedure :

  • Reactant Preparation :
    • Synthesize 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide via nucleophilic substitution of 2-chloroacetyl chloride with N-(4-fluorophenyl)isopropylamine.
  • Cyclization :
    • Heat o-aminothiophenol with a substituted chalcone (e.g., 2-phenyl-1,3-diphenylprop-2-en-1-one) in HFIP at 60°C for 12 hours.
    • Yield: 68–75% (unoptimized).

Oxidation to Sulfone and Introduction of 4-Oxo Group

Sulfide to Sulfone Oxidation

The sulfone moiety at position 1,1 is introduced via oxidation of the thiazepine sulfide intermediate. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are effective oxidizing agents.

Optimized Oxidation Protocol :

  • Dissolve Intermediate A (10 mmol) in glacial acetic acid.
  • Add 30% H₂O₂ (15 mmol) dropwise at 0°C.
  • Stir at room temperature for 8 hours.
  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.
  • Yield: 85–90%.

Ketone Formation at Position 4

The 4-oxo group is installed either during cyclization (via keto-enol tautomerization) or through post-cyclization oxidation. For instance, MnO₂ or Jones reagent can oxidize a secondary alcohol to a ketone.

Functionalization with N-(4-Fluorophenyl)Acetamide

Side-Chain Introduction via Nucleophilic Substitution

The acetamide side chain is incorporated through alkylation or acylation of a hydroxyl or amine group on the thiazepine core. A patented method describes the hydrolysis of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide acetate in toluene/water mixtures, yielding the free acetamide. Adapting this protocol:

Stepwise Procedure :

  • Synthesis of Acetamide Precursor :
    • React 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide with sodium acetate in toluene to form the acetate ester.
  • Hydrolysis :
    • Reflux the acetate ester with aqueous NaOH (1M) in toluene at 50°C for 24 hours.
    • Separate the organic phase and evaporate to isolate N-(4-fluorophenyl)acetamide.
  • Coupling to Thiazepine Core :
    • Treat Intermediate B with N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ and DMF at 80°C for 6 hours.

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, CH₂SO₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1140 cm⁻¹ (SO₂ sym).
  • MS (ESI+) : m/z 483.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
Cyclization in HFIP o-Aminothiophenol, chalcone 1,4-Conjugate addition 68 95
Dichloropyrimidine Dichloropyrimidine, o-aminothiophenol Nucleophilic substitution 72 92
Oxidation-Hydrolysis Thiazepine sulfide, H₂O₂ Sulfone formation 85 98

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may yield 1,5-thiazepine isomers. Using HFIP as a solvent enhances selectivity for 1,4-thiazepines due to its hydrogen-bonding capacity.
  • Sulfone Over-Oxidation : Controlled addition of H₂O₂ at low temperatures prevents degradation.
  • Acetamide Solubility : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency during side-chain attachment.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups .

Scientific Research Applications

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Benzo[b][1,4]thiazepine vs. Benzo[b][1,4]thiazine

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₄H₁₄N₂O₂S, MW 282.34) shares a benzothiazine core (6-membered ring) but lacks the 7-membered thiazepine ring and sulfone group of the target compound.

Thiazepine vs. Thiadiazole

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (C₁₂H₁₂FN₃O₂S, MW 281.31) replaces the thiazepine with a thiadiazole ring. The thiadiazole’s smaller, planar structure may reduce conformational flexibility, affecting binding to biological targets. The 4-fluorophenyl group is retained, suggesting shared electronic effects .

Substituent Modifications

N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS 863004-99-3)

  • Core : Same benzo[b][1,4]thiazepine but with a furan-2-yl substituent instead of phenyl.
  • Substituent : 4-Ethoxyphenyl acetamide (vs. 4-fluorophenyl).
  • Impact : Ethoxy’s electron-donating nature may reduce metabolic oxidation compared to fluorine’s electron-withdrawing effect. Furan’s oxygen atom introduces additional hydrogen-bonding sites .

N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide

  • Core : Azo-linked phenyl rings with a hydrazone group.
  • Substituent : Hydroxyl and phenylhydrazone groups.
  • Impact : The azo-hydrazone system enables π-π stacking and chelation, differing from the thiazepine’s sulfone-acetamide interactions .

Crystallographic and Physicochemical Properties

Compound Molecular Formula Molecular Weight Crystal System Space Group Key Features
Target Compound C₂₃H₁₈FN₂O₄S 449.47 Not reported Not reported Sulfone group, fluorophenyl acetamide
N-[4-Acetyl-5-(4-fluorophenyl)-...] [10] C₁₂H₁₂FN₃O₂S 281.31 Monoclinic P2₁/c Thiadiazole core, β = 101.8°
N-(4-Ethoxyphenyl)-... [12] C₂₃H₂₂N₂O₄S 422.5 Not reported Not reported Ethoxyphenyl, furan substituent
  • Crystallography: The thiadiazole derivative () adopts a monoclinic system (P2₁/c) with a β angle of 101.8°, suggesting distinct packing compared to the target compound’s likely sulfone-driven hydrogen-bonding network .
  • Hydrogen Bonding : The sulfone group in the target compound may form stronger O···H bonds compared to carbonyl or ether oxygen in analogs, influencing solubility and stability .

Biological Activity

The compound 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide is a member of the thiazepine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S with a molecular weight of 448.5 g/mol . Its structural features include a thiazepine core with various functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC25H24N2O4S
Molecular Weight448.5 g/mol
IUPAC NameThis compound
CAS Number852451-89-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects in different disease models.

Anticancer Activity

Research indicates that compounds within the thiazepine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and HL-60 by modulating apoptotic pathways and inhibiting topoisomerase II activity . The specific mechanisms involve the generation of reactive oxygen species (ROS) and the activation of caspases leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

In neuroprotection studies, thiazepine derivatives have shown promise in mitigating neuronal damage in models of ischemia and neurodegenerative diseases. The proposed mechanism includes inhibition of inflammatory pathways and reduction of oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of thiazepine derivatives in treating specific conditions:

  • Cancer Treatment : A study involving a thiazepine derivative demonstrated a significant reduction in tumor size in xenograft models when administered at optimized doses. The study reported an IC50 value indicating potent cytotoxicity against cancer cells while sparing normal cells .
  • Bacterial Infections : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential for development as a novel antimicrobial agent .
  • Neuroprotection : In animal models of stroke, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation: Construct the benzothiazepine ring via cyclization of a thioamide intermediate under reflux with acetic anhydride .

Sulfonation: Introduce the 1,1-dioxido group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .

Acetamide Coupling: React the sulfonated intermediate with 4-fluoroaniline via nucleophilic acyl substitution, using DCC (dicyclohexylcarbodiimide) as a coupling agent in DMF .
Optimization Tips:

  • Control temperature rigorously during sulfonation to avoid over-oxidation .
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .

Which spectroscopic techniques are most effective for characterizing structural integrity?

Level: Basic
Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy:
    • 1H/13C NMR confirms regiochemistry of the benzothiazepine ring and fluorophenyl group .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrothiazepine region .
  • Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects impurities .
  • FT-IR: Identifies sulfone (1150–1300 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .

What are the primary biological targets under investigation for this compound?

Level: Basic
Methodological Answer:
Based on structural analogs (e.g., ):

  • Kinase Inhibition: Predicted to target PI3K/AKT/mTOR pathways due to the fluorophenyl-acetamide motif’s affinity for ATP-binding pockets .
  • Anti-inflammatory Activity: The sulfone group may modulate COX-2 or NF-κB pathways .
  • Anticancer Potential: Evaluated via cytotoxicity assays (e.g., MTT on HeLa cells) with IC50 comparisons to tamoxifen derivatives .

How can researchers resolve contradictory metabolic stability data across in vitro models?

Level: Advanced
Methodological Answer:
Contradictions often arise from model-specific factors:

  • Liver Microsomes vs. Hepatocytes: Microsomes lack phase II enzymes; use both systems to assess glucuronidation/sulfation .
  • Isotopic Labeling: Incorporate 14C or 19F labels to track metabolite formation via LC-MS/MS .
  • Species Differences: Compare human, rat, and mouse CYP450 isoform activities using recombinant enzymes .
    Example: If half-life varies between models, validate with in silico tools like Simcyp to predict human pharmacokinetics .

What strategies elucidate mechanisms of action when initial biochemical assays are inconclusive?

Level: Advanced
Methodological Answer:
Adopt a multi-modal approach:

  • Biophysical Methods:
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified targets (e.g., kinases) .
    • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters of ligand-receptor interactions .
  • Structural Analysis: Co-crystallize the compound with its target protein (e.g., using SHELXL for refinement) to identify binding motifs .
  • Pathway Enrichment Analysis: Perform RNA-seq on treated cells to identify differentially expressed genes/pathways .

What computational methods predict binding affinity to putative targets?

Level: Advanced
Methodological Answer:
Combine docking and dynamics simulations:

  • Molecular Docking: Use AutoDock Vina with the compound’s 3D structure (from ) to screen kinase or GPCR targets .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .
  • Free Energy Calculations: Apply MM/GBSA to estimate ΔGbinding, prioritizing residues contributing >1 kcal/mol .
    Validation: Cross-check predictions with experimental mutagenesis (e.g., alanine scanning) .

How should researchers address solubility challenges in pharmacological assays?

Level: Advanced
Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion .
  • pH Adjustment: Exploit the sulfone’s weak acidity (pKa ~2.5) by preparing buffered solutions at pH 6.5–7.4 .

What analytical workflows validate purity for in vivo studies?

Level: Advanced
Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/0.1% formic acid gradient) with UV detection at 254 nm; require ≥98% purity .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chiral HPLC: Ensure enantiomeric excess >99% if the compound has stereocenters (e.g., benzothiazepine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.